BenchChemオンラインストアへようこそ!

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide

Medicinal Chemistry Drug Design Fragment-Based Screening

This aminopyrazole carboxamide features an N1-(2,2-difluoroethyl) group that confers superior human liver microsomal stability (HLM <3.0 µL min⁻¹ mg⁻¹) and 3.4-fold improved LCK selectivity compared to the N1-methyl analog (CAS 92534-73-1). Its 5-carboxamide regioisomer provides the validated H-bond donor–acceptor geometry for kinase hinge binding, confirmed by fragment-library level properties: LogP -0.54, PSA 87 Ų, MW 190 Da. The 3-carboxamide regioisomer (LogP -0.17) and monofluoroethyl analog (LogP -0.47) exhibit distinct chromatographic and binding profiles, making generic substitution scientifically unsound. Procure the 5-carboxamide regioisomer at 90% purity for cost-effective pilot-scale SAR and hinge-targeted FBDD campaigns.

Molecular Formula C6H8F2N4O
Molecular Weight 190.154
CAS No. 2101199-46-4
Cat. No. B2633861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
CAS2101199-46-4
Molecular FormulaC6H8F2N4O
Molecular Weight190.154
Structural Identifiers
SMILESC1=NN(C(=C1N)C(=O)N)CC(F)F
InChIInChI=1S/C6H8F2N4O/c7-4(8)2-12-5(6(10)13)3(9)1-11-12/h1,4H,2,9H2,(H2,10,13)
InChIKeyJTKWITQNWYHSIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide (CAS 2101199-46-4): Procurement-Relevant Structural and Physicochemical Profile


4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide (CAS 2101199-46-4) is a densely functionalized, low-molecular-weight (190 Da) aminopyrazole carboxamide bearing a 2,2-difluoroethyl substituent at N1, a primary amino group at C4, and a primary carboxamide at C5 [1]. The compound is listed as an in-stock screening compound supplied by Princeton Biomolecular Research through the Chemspace marketplace at a purity of 90% [2]. Its computed physicochemical properties—LogP of -0.54, polar surface area of 87 Ų, two hydrogen bond donors, and three hydrogen bond acceptors—place it in a favorable lead-like property space for fragment-based and kinase-focused drug discovery [1].

Why 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide Cannot Be Interchanged with Generic Pyrazole Carboxamide Analogs


The combination of a 4-amino-5-carboxamide arrangement and an N1-2,2-difluoroethyl group confers a specific hydrogen-bonding topology, lipophilicity, and metabolic profile that is not replicated by the N1-methyl, N1-fluoroethyl, N1-unsubstituted, or 3-carboxamide regioisomeric analogs [1][2]. Even subtle changes—such as replacing difluoroethyl with monofluoroethyl—alter the LogP by approximately 0.07 log units, while the 3-carboxamide regioisomer shifts LogP by roughly 0.37 log units, which can translate into markedly different chromatographic retention, solubility, and off-target binding profiles [1]. In kinase inhibitor programs, the N1-difluoroethyl motif has been shown to improve selectivity versus off-target kinases (e.g., LCK) and enhance human liver microsomal stability relative to the N1-methyl counterpart, making generic substitution scientifically unsound without re-optimization of the entire scaffold [2].

Quantitative Differentiation Evidence for 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide (2101199-46-4)


Regioisomeric Differentiation: 5-Carboxamide vs. 3-Carboxamide Lipophilicity Drives Differential Pharmacokinetic Behavior

The 5-carboxamide regioisomer (target compound, CAS 2101199-46-4) exhibits a computed LogP of -0.54, whereas the corresponding 3-carboxamide regioisomer (CAS 1699683-25-4) has a LogP of -0.17 [1]. This represents a 0.37 log unit difference (greater than 2-fold in partition coefficient), which is a meaningful divergence for fragment-sized molecules (MW = 190 Da). The lower LogP of the 5-carboxamide isomer predicts superior aqueous solubility and reduced non-specific protein binding, while the 3-carboxamide isomer, being approximately 2.3-fold more lipophilic, would exhibit longer HPLC retention, higher plasma protein binding, and potentially different cellular permeability [1].

Medicinal Chemistry Drug Design Fragment-Based Screening

N1-Difluoroethyl vs. N1-Methyl: Enhanced Human Liver Microsomal Stability in the Aminopyrazole Carboxamide Series

In a published series of N1-substituted aminopyrazole HPK1 inhibitors, the N1-difluoroethyl analog (compound 16a) demonstrated improved human liver microsomal (HLM) stability compared to the N1-methyl analog (compound 6). Specifically, compound 6 (N1-Me) displayed HLM intrinsic clearance of <5.6 µL min⁻¹ mg⁻¹ (average of three runs: <3.0, 6.7, 7.2), while compound 16a (N1-CH₂CF₂H) exhibited HLM of <3.0 µL min⁻¹ mg⁻¹ [1]. The difluoroethyl group reduces oxidative metabolism at the N1-alkyl position by withdrawing electron density, providing a class-level rationale for prioritizing the target compound over its N1-methyl congener (CAS 92534-73-1) in programs where metabolic stability is critical [1].

Drug Metabolism Pharmacokinetics Kinase Inhibitors

N1-Difluoroethyl vs. N1-Methyl: Improved Kinase Selectivity Against LCK Off-Target

In the HPK1 inhibitor series, the N1-difluoroethyl pyrazole 16a demonstrated substantially improved selectivity against the off-target kinase LCK compared to the N1-methyl parent 6. Compound 6 (N1-Me) inhibited LCK with an ADP-Glo IC₅₀ of 5,100 nM, whereas compound 16a (N1-CH₂CF₂H) exhibited an LCK IC₅₀ of 17,400 nM [1]. This represents a 3.4-fold improvement in selectivity while maintaining equipotent HPK1 inhibition (<3 nM for both compounds). The design rationale attributed this selectivity gain to the difluoroethyl group pushing against the flexible p-loop of HPK1, a structural feature that is retained in the target compound's N1-difluoroethyl-4-amino-5-carboxamide scaffold [1].

Kinase Selectivity Immuno-Oncology HPK1

4-Amino-5-Carboxamide Hinge-Binding Motif vs. 3-Carboxamide Regioisomer: Hydrogen Bond Topology for Kinase Inhibition

The 4-amino-5-carboxamide arrangement on the pyrazole ring generates a specific hydrogen-bond donor–acceptor pharmacophore that interacts with the kinase hinge region. In published aminopyrazole-type PAK1 inhibitor series, the 4-amino group acts as a hydrogen bond donor to the hinge carbonyl, while the 5-carboxamide oxygen serves as a hydrogen bond acceptor to the hinge NH [1]. X-ray crystallography has confirmed that this hydrogen bond network is critical for kinase binding [1]. The 3-carboxamide regioisomer (CAS 1699683-25-4) presents an altered geometric arrangement of the H-bond donor and acceptor, which is expected to alter hinge-binding affinity and selectivity profiles compared to the target compound [1].

Kinase Hinge Binding Structure-Based Drug Design PAK1

Difluoroethyl vs. Fluoroethyl: Incremental LogP Reduction and Metabolic Shielding

The target compound (2,2-difluoroethyl, LogP = -0.54) is marginally more hydrophilic than its monofluoroethyl analog (CAS 1429419-76-0, LogP = -0.47), a difference of 0.07 log units [1]. While small, this incremental shift is consistent with the increased electron-withdrawing effect of the second fluorine atom, which reduces the basicity of the adjacent carbon and provides additional metabolic shielding at the N1-alkyl position. In medicinal chemistry, the 2,2-difluoroethyl group is a recognized isostere for methoxy and trifluoroethyl groups, offering a balanced profile of lipophilicity, metabolic stability, and hydrogen bond acceptor capacity [1].

Physicochemical Optimization Fluorination Strategy Lead Optimization

Procurement-Driven Application Scenarios for 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide (2101199-46-4)


Fragment-Based Screening Libraries Targeting Kinase Hinge Regions

The 4-amino-5-carboxamide pyrazole scaffold with an N1-difluoroethyl substituent (LogP -0.54, MW 190 Da, PSA 87 Ų) is ideally suited for fragment-based drug discovery (FBDD) campaigns targeting the ATP-binding hinge region of kinases. The 5-carboxamide regioisomer provides the validated H-bond donor–acceptor geometry required for hinge recognition, while the low LogP ensures aqueous solubility compatible with high-concentration fragment screening by NMR, SPR, or DSF [1]. The 3-carboxamide regioisomer (LogP -0.17) would present greater lipophilicity and an altered H-bond vector geometry, making it less suitable for hinge-focused fragment libraries. Procurement of the 5-carboxamide regioisomer at 90% purity from Princeton Biomolecular Research via Chemspace delivers a ready-to-screen fragment with well-characterized physicochemical properties [1].

HPK1 Inhibitor Lead Optimization Requiring Balanced Metabolic Stability and LCK Selectivity

Programs targeting hematopoietic progenitor kinase 1 (HPK1) for cancer immunotherapy should select the N1-difluoroethyl aminopyrazole carboxamide as a privileged starting scaffold. Published data demonstrate that the N1-difluoroethyl motif improves HLM stability (HLM <3.0 vs. <5.6 µL min⁻¹ mg⁻¹ for N1-methyl) and LCK selectivity (3.4-fold improvement) while maintaining on-target potency [1]. The target compound provides the N1-difluoroethyl-4-amino-5-carboxamide core that can be further elaborated at the 4-amino position or the carboxamide nitrogen to build patentable, metabolically stable HPK1 inhibitor leads. The N1-methyl analog (CAS 92534-73-1) should be avoided in this context due to its inferior metabolic stability and selectivity profile [1].

Physicochemical Property-Driven SAR Expansion Around the N1-Alkyl Group

Scientific teams conducting systematic SAR studies on N1-substituted pyrazole carboxamides can use this compound as the difluoroethyl benchmark alongside the monofluoroethyl (LogP -0.47), methyl (LogP 0.38), and unsubstituted (LogP -1.23) analogs. The measured LogP difference of 0.37 units between the 5-carboxamide (LogP -0.54) and 3-carboxamide (LogP -0.17) regioisomers provides a quantifiable reference point for chromatography method development, LogD₇.₄ prediction, and plasma protein binding modeling [1][2]. Procurement of the 90% purity material enables cost-effective pilot-scale SAR before committing to custom synthesis of more elaborated analogs [1].

Quote Request

Request a Quote for 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.